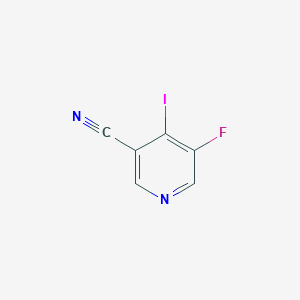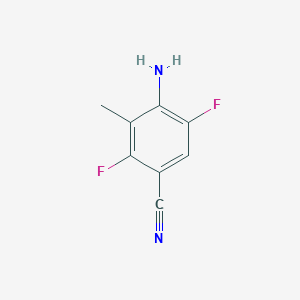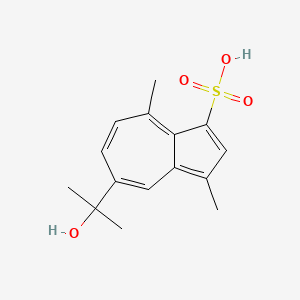
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is a complex organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is quite distinct from the colorless nature of its isomer, naphthalene. The compound this compound is characterized by the presence of a sulfonic acid group, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid typically involves multiple steps, starting from readily available azulene derivatives. One common method involves the sulfonation of 3,8-dimethylazulene using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 1-position. The resulting sulfonic acid derivative is then subjected to a Friedel-Crafts alkylation reaction with 2-hydroxypropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the formulation of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid exerts its effects is primarily through its interaction with biological membranes and enzymes. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3,8-Dimethylazulene: Lacks the sulfonic acid group, making it less soluble in water.
5-(2-Hydroxypropan-2-yl)azulene: Similar structure but without the dimethyl groups, affecting its chemical reactivity and solubility.
1-Sulfonicacid-3,8-dimethylazulene: Similar but lacks the 2-hydroxypropan-2-yl group, altering its biological activity.
Uniqueness
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is unique due to the combination of its sulfonic acid group and the 2-hydroxypropan-2-yl group, which together enhance its solubility, reactivity, and biological activity compared to other azulene derivatives.
Properties
Molecular Formula |
C15H18O4S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O4S/c1-9-5-6-11(15(3,4)16)8-12-10(2)7-13(14(9)12)20(17,18)19/h5-8,16H,1-4H3,(H,17,18,19) |
InChI Key |
UKSJIWFEAXBRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)(C)O)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


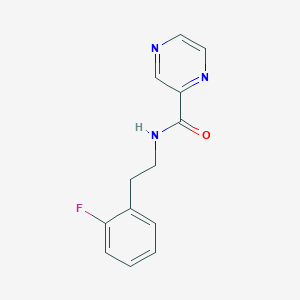
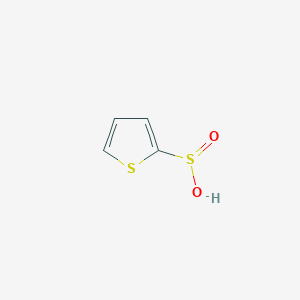
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
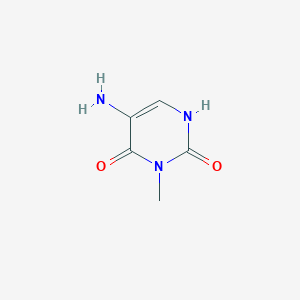
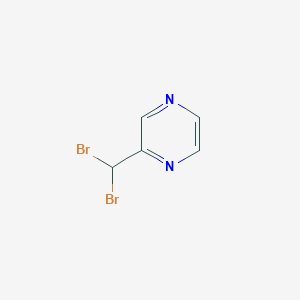
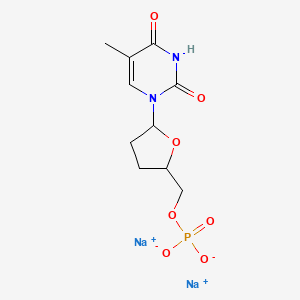
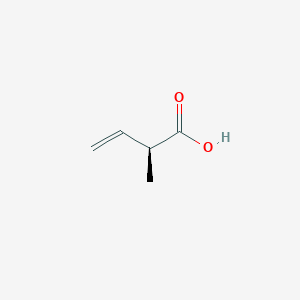
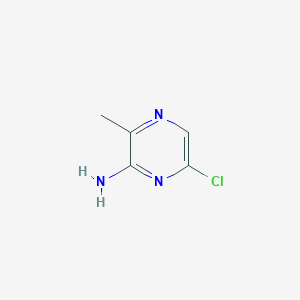
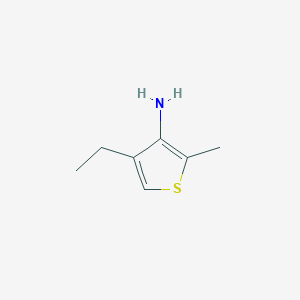
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
